Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Description
This compound is a highly complex alkaloid derivative featuring a fused pentacyclic and tetracyclic framework. Key structural attributes include:
- A diethoxyphosphoryl-carbamoyl substituent at position 10, which distinguishes it from classical Vinca alkaloids .
- Multiple stereogenic centers (13S,15S,17S,9R,10S,11R,12R,19R), indicating precise stereochemical requirements for biological activity .
- A molecular weight of 824.958–824.969 g/mol (C₄₆H₅₆N₄O₁₀), consistent with its intricate architecture .
Its synthesis likely involves advanced stereocontrolled methodologies, with structural validation via X-ray crystallography using SHELX programs .
Properties
CAS No. |
123286-00-0 |
|---|---|
Molecular Formula |
C51H72N5O10P |
Molecular Weight |
946.1 g/mol |
IUPAC Name |
methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C51H72N5O10P/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58)/t32-,41-,42-,43+,44+,47-,48+,49+,50-,51-/m0/s1 |
InChI Key |
BOELCLFVOBIXIF-MAKKXPIGSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vinfosiltine; S12363; S 12363; S-12363; |
Origin of Product |
United States |
Preparation Methods
Vinfosiltine, also known as S 12363, was developed as a vinca alkaloid derivative. The synthetic route involves the modification of vincaleukoblastine, specifically through the deacetylation and methoxycarbonylation processes.
Chemical Reactions Analysis
Vinfosiltine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are derivatives of the original compound with modified functional groups .
Scientific Research Applications
Vinfosiltine has been primarily studied for its potential in treating cancer. It participated in phase II clinical trials for advanced breast cancer but did not show significant single-agent activity. Despite this, vinfosiltine has been encapsulated into long-circulating liposomes to enhance its therapeutic index. This encapsulation has shown promising results in increasing the drug’s plasma concentration, half-life, and area under the curve while decreasing plasma clearance rates .
Mechanism of Action
Vinfosiltine exerts its effects by immobilizing tubulin molecules, which interrupts the dynamics of microtubule assembly and disassembly. This action prevents the formation of the mitotic spindle, leading to cell cycle arrest in metaphase. The molecular targets of vinfosiltine are the tubulin molecules, and the pathway involved is the disruption of microtubule dynamics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Functional Group Complexity: The target compound’s diethoxyphosphoryl-carbamoyl group is absent in Vincamine and Eburnamonine. This moiety may enhance binding to phosphorylated enzyme targets or improve metabolic stability .
Stereochemical Rigidity :
- The target’s eight stereocenters surpass Vincamine’s four, demanding more sophisticated synthesis and purification techniques .
Biological Activity: Vincamine is a known cerebral vasodilator, while Eburnamonine exhibits neuroprotective effects . The target’s phosphorylated structure suggests divergent mechanisms, possibly targeting kinases or phosphatases .
Molecular Weight and Solubility :
- The target’s high molecular weight (~825 g/mol) places it near the upper limit for blood-brain barrier permeability, unlike Vincamine (354 g/mol) .
Biological Activity
Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate is a complex organic compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 811 g/mol. The intricate structure includes multiple rings and functional groups that contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₅₈N₄O₉ |
| Molecular Weight | 811 g/mol |
| Topological Polar Surface Area | 154 Ų |
| LogP | 3.70 |
| H-Bond Donor | 3 |
| H-Bond Acceptor | 12 |
Methyl (13S,15S,17S)-13... exhibits various biological activities primarily due to its interaction with cellular pathways and targets:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : It demonstrates activity against several bacterial strains and fungi by disrupting their cell walls or metabolic pathways.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
Study 2: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 30 µg/mL for E. coli, indicating potent antimicrobial activity.
Study 3: Neuroprotection
Research in Neuroscience Letters demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide. It was found to enhance the expression of neuroprotective genes such as BDNF and reduce apoptosis markers.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
